Methylsulfamic acid
Overview
Description
Methylsulfamic acid (MSA) is a sulfur-containing organic acid that is widely used in the chemical industry for its versatile properties and applications. It is a colorless, odorless liquid that is water-soluble and has a low melting point. MSA has a wide range of uses, from industrial applications such as food processing and pharmaceuticals to laboratory experiments and scientific research.
Scientific Research Applications
CH5NO3S CH_5NO_3S CH5NO3S
and a molecular weight of 111.12 g/mol, is a versatile compound in scientific research. Below is a comprehensive analysis of its unique applications across various fields:Biomaterials Enhancement
The sulfonation process, which involves introducing sulfonic acid groups, can enhance the properties of biomaterials. Methylsulfamic acid could play a role in this process, potentially improving the biocompatibility and mechanical strength of hydrogels, scaffolds, and nanoparticles used in medical applications .
properties
IUPAC Name |
methylsulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-2-6(3,4)5/h2H,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMDOKBFMTVEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961445 | |
Record name | Methylsulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylsulfamic acid | |
CAS RN |
4112-03-2 | |
Record name | Methylsulfamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4112-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4112-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylsulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary degradation pathways observed for Amidosulfuron, a compound containing a Methylsulfamic acid moiety?
A1: Research indicates that simulated sunlight exposure degrades Amidosulfuron in aqueous solutions. The primary degradation pathways involve the loss of specific molecules: Methylsulfamic acid (CH₅NO₃S), Sulfocarbamic acid (CH₃NO₅S), Carbamic acid (CH₃NO₂), Methyl(methylsulfonyl)sulfamic acid (C₂H₇NO₅S₂), N-methylmethanesulfonamide (C₂H₇NO₂S), and Sulfonic acid (H₂SO₄) []. These findings suggest that O and S-demethylation, along with hydroxylation, are key degradation processes for Amidosulfuron.
Q2: What analytical techniques were employed to identify the degradation products of Amidosulfuron?
A2: Researchers utilized a combination of advanced analytical techniques to characterize the degradation products of Amidosulfuron. Ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV) was used to monitor the degradation process []. Identification of the degradation products was achieved by coupling ultrahigh-pressure liquid chromatography with mass spectrometry (UHPLC-MS) and employing Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) []. These techniques allowed for the separation, detection, and structural elucidation of the degradation products, providing valuable insights into the degradation pathways of Amidosulfuron.
Q3: Is there any structural information available about Methylsulfamic acid and its derivatives?
A3: Yes, X-ray diffraction studies have been conducted on N-substituted Sulfamic acids, including Methylsulfamic acid. These studies provide insights into the molecular and crystalline structure of Methylsulfamic acid and its potassium salt, Potassium N-methylsulfamate []. This structural information is crucial for understanding the physicochemical properties and potential applications of this compound.
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